
3-(4-Methyl-3-nitrophenyl)isoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a nitrophenyl group and a methyl group attached to the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol. The reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The oxazole ring can participate in electrophilic substitution reactions, where the nitrophenyl group can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 3-(4-amino-3-methylphenyl)-1,2-oxazol-5-amine.
Substitution: Various substituted oxazoles depending on the electrophile used.
Oxidation: 3-(4-carboxy-3-nitrophenyl)-1,2-oxazol-5-amine.
Wissenschaftliche Forschungsanwendungen
3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The oxazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound within its target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-methylphenyl)-1,2-oxazol-5-amine
- 3-(4-nitrophenyl)-1,2-oxazol-5-amine
- 3-(4-methyl-3-chlorophenyl)-1,2-oxazol-5-amine
Uniqueness
3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity in reduction and substitution reactions. Additionally, the compound’s potential bioactivity makes it a valuable target for further research and development.
Eigenschaften
Molekularformel |
C10H9N3O3 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
3-(4-methyl-3-nitrophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9N3O3/c1-6-2-3-7(4-9(6)13(14)15)8-5-10(11)16-12-8/h2-5H,11H2,1H3 |
InChI-Schlüssel |
MJRDZTHXUHBTAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NOC(=C2)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


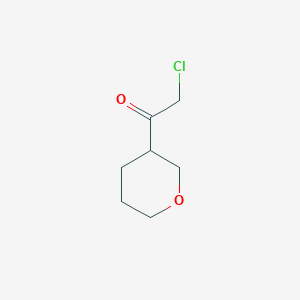
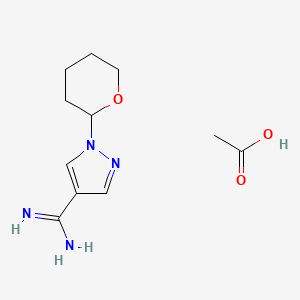
![4-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13600252.png)

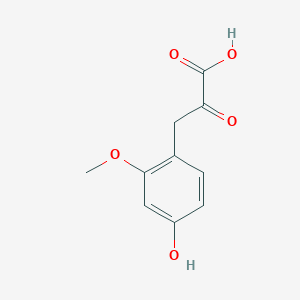
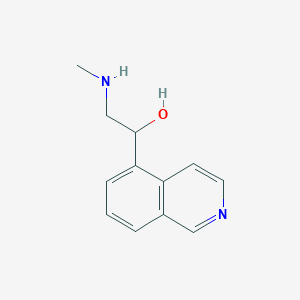
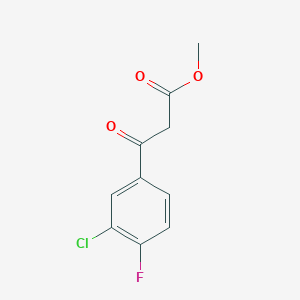



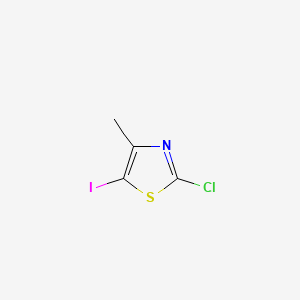
![4-(4-chlorophenyl)-2-[(pyrrolidin-3-yl)methyl]-2H-1,2,3-triazolehydrochloride](/img/structure/B13600297.png)

![3-[2-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13600301.png)
